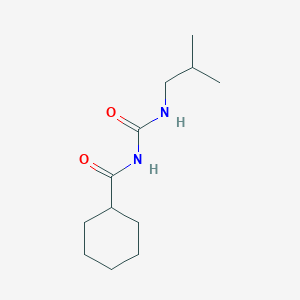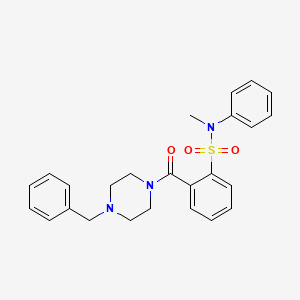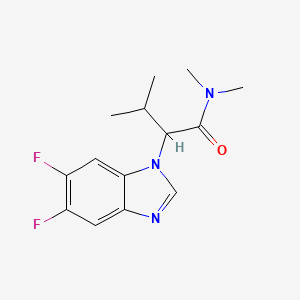
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide, also known as S-(+)-Ibuprofenamide, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain, inflammation, and fever. It is a derivative of ibuprofen, which is a widely used NSAID. The chemical structure of S-(+)-Ibuprofenamide is similar to that of ibuprofen, but it has a different mechanism of action and a lower toxicity profile.
作用机制
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme responsible for the synthesis of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are involved in the inflammatory response, pain perception, and platelet aggregation. By inhibiting COX, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide reduces the production of these mediators and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been shown to have a lower toxicity profile than ibuprofen. It has a lower risk of gastrointestinal bleeding, renal impairment, and cardiovascular events. N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has also been found to have a longer half-life and a better bioavailability than ibuprofen. In addition, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been shown to have a synergistic effect with other anticancer drugs such as cisplatin and doxorubicin.
实验室实验的优点和局限性
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide is a useful tool for studying the role of COX in various biological processes. It can be used to investigate the effects of COX inhibition on inflammation, pain, and fever. However, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has limitations in terms of its selectivity for COX-2 over COX-1. It has been shown to inhibit both COX-1 and COX-2 at higher concentrations, which may lead to unwanted side effects.
未来方向
Further research is needed to elucidate the molecular mechanisms of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide's anti-tumor and anti-inflammatory effects. It is also important to investigate the potential of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. In addition, the development of more selective COX-2 inhibitors with lower toxicity profiles is an area of active research.
合成方法
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide can be synthesized by reacting 2-methylpropylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields a mixture of two diastereomers, which can be separated by column chromatography. The N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-diastereomer is obtained in high yield and purity by recrystallization from a suitable solvent.
科学研究应用
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been investigated for its effects on oxidative stress, apoptosis, and angiogenesis.
属性
IUPAC Name |
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-13-12(16)14-11(15)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFXJWXBKBCMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)


![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)